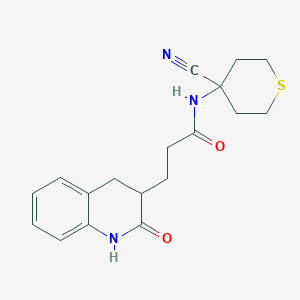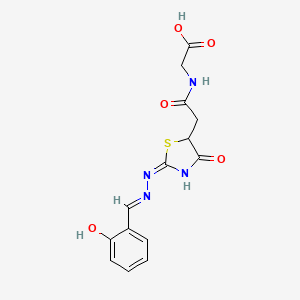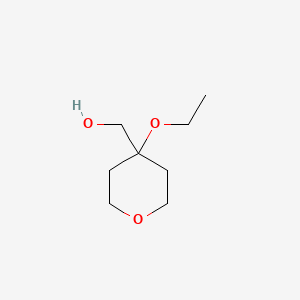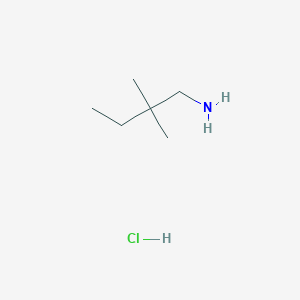
N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide, also known as CT-3, is a synthetic compound that has shown potential in various scientific research applications. It is a non-psychoactive cannabinoid that does not produce the typical "high" associated with cannabis use. CT-3 has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation.
Mécanisme D'action
The exact mechanism of action of N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide is not fully understood. However, it is thought to act on the endocannabinoid system, which plays a role in pain and inflammation. This compound has been shown to bind to CB2 receptors, which are primarily found in immune cells and are involved in modulating inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in various animal models, including reducing inflammation in the paw of rats induced by carrageenan injection. It has also been shown to reduce neuropathic pain in animal models. This compound has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide in lab experiments is its non-psychoactive nature, which allows for easier handling and administration compared to other cannabinoids. This compound has also been shown to have a low toxicity profile, making it a safer option for use in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There is still much to be explored regarding the potential therapeutic properties of N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide. Future research could focus on investigating its potential in treating other conditions, such as cancer and autoimmune disorders. Additionally, further studies could be conducted to better understand the exact mechanism of action of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide is synthesized through a multistep process involving the reaction of various chemical compounds. The initial step involves the reaction of 4-cyanothiophene-2-carboxylic acid with thionyl chloride to form 4-cyanothiophene-2-carbonyl chloride. This compound is then reacted with 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid to form this compound.
Applications De Recherche Scientifique
N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory effects in various animal models, including reducing inflammation in the paw of rats induced by carrageenan injection. This compound has also been studied for its potential in treating neuropathic pain, with promising results in animal models.
Propriétés
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-12-18(7-9-24-10-8-18)21-16(22)6-5-14-11-13-3-1-2-4-15(13)20-17(14)23/h1-4,14H,5-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYCBBUYBIMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CCC2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2532035.png)


![4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2532041.png)
![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2532044.png)
![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2532046.png)

![N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2532050.png)
![6,6-Difluorospiro[3.3]heptan-2-one](/img/structure/B2532051.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/no-structure.png)